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Compound of Interest

Compound Name:

4-[(3-

Chlorophenyl)methoxy]benzene-

1,2-diamine

Cat. No.: B15355628

Get Quote

Part 1: Executive Summary & Chemical Identity[1]
4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine is a specialized di-aniline building block

used primarily in medicinal chemistry for the synthesis of fused heterocyclic drugs.[1] Its

structural core—a 1,2-phenylenediamine (o-phenylenediamine) substituted at the 4-position

with a lipophilic 3-chlorobenzyloxy ether—serves as a scaffold for Benzimidazole, Quinoxaline,

and Benzotriazole derivatives.[1]

This moiety is pharmacologically significant because the 3-chlorobenzyloxy group mimics the

hydrophobic interactions found in several FDA-approved EGFR/HER2 inhibitors (e.g.,

Lapatinib, Vandetanib), allowing the resulting inhibitors to dock deeply into the ATP-binding

pocket of kinase enzymes.[1]
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Property Detail

IUPAC Name
4-[(3-Chlorophenyl)methoxy]benzene-1,2-

diamine

Common Synonyms
4-(3-Chlorobenzyloxy)-1,2-phenylenediamine;

1,2-Diamino-4-(3-chlorobenzyloxy)benzene

Molecular Formula C₁₃H₁₃ClN₂O

Molecular Weight 248.71 g/mol

SMILES Nc1cc(OCc2cccc(Cl)c2)ccc1N

Key Functional Groups
Primary Amines (x2), Ether Linkage, Aryl

Chloride

Appearance
Off-white to pale brown solid (sensitive to

oxidation)

Part 2: Synthesis & Manufacturing Protocol
The synthesis of 4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine requires precise

regiochemical control to ensure the ether linkage is established at the 4-position relative to the

diamine core.[1] The most robust industrial route involves the alkylation of 4-amino-3-

nitrophenol followed by chemoselective reduction.[1]

Reaction Scheme (Graphviz Visualization)
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Critical Control Points

4-Amino-3-nitrophenol
(Starting Material)

Intermediate:
4-(3-Chlorobenzyloxy)-2-nitroaniline

K2CO3, DMF
80°C, 4h

(O-Alkylation)

3-Chlorobenzyl Bromide
(Alkylating Agent)

Product:
4-[(3-Chlorophenyl)methoxy]

benzene-1,2-diamine

H2, Pd/C
or Fe/NH4Cl

(Nitro Reduction)

Avoid N-alkylation

Prevent Oxidation

Click to download full resolution via product page

Caption: Two-step synthetic pathway ensuring regioselective O-alkylation followed by nitro

group reduction.

Detailed Methodology
Step 1: O-Alkylation (Ether Formation)
Objective: Attach the 3-chlorobenzyl group to the phenol oxygen without alkylating the aniline

nitrogen.[1]

Reagents: 4-Amino-3-nitrophenol (1.0 eq), 3-Chlorobenzyl bromide (1.1 eq), Potassium

Carbonate (K₂CO₃, 1.5 eq).

Solvent: Anhydrous DMF or Acetone.

Protocol:

Dissolve 4-amino-3-nitrophenol in DMF under Nitrogen atmosphere.

Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

Dropwise add 3-chlorobenzyl bromide to minimize side reactions.[1]
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Heat to 60-80°C for 4–6 hours. Monitor by TLC/HPLC.

Workup: Pour into ice water. The intermediate 4-(3-chlorobenzyloxy)-2-nitroaniline

precipitates as a yellow/orange solid.[1] Filter and wash with water.[1]

Step 2: Nitro Reduction
Objective: Convert the nitro group to an amine to yield the vicinal diamine.[1]

Reagents: Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C).[1] Alternatively, Iron

powder (Fe) and Ammonium Chloride (NH₄Cl) for a milder reduction if halogen sensitivity is a

concern (though aryl chlorides are generally stable to standard Pd/C hydrogenation).[1]

Solvent: Methanol or Ethanol.[1]

Protocol:

Suspend the nitro-intermediate in Methanol.[1]

Add catalytic Pd/C (10% w/w).[1]

Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 2–4 hours.

Filtration: Filter through Celite to remove catalyst under an inert atmosphere

(Argon/Nitrogen) to prevent immediate oxidation of the diamine.[1]

Isolation: Concentrate the filtrate to obtain the crude diamine. Store immediately under

inert gas or use directly in the next step.[1]

Part 3: Applications in Drug Discovery[1]
This diamine is a "privileged structure" for synthesizing kinase inhibitors targeting EGFR

(Epidermal Growth Factor Receptor) and HER2.[1]

Benzimidazole Synthesis (Kinase Inhibitors)
Reacting the diamine with aldehydes or carboxylic acids yields 2-substituted benzimidazoles.

[1]
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Mechanism: Condensation followed by oxidative cyclization.[1]

Relevance: The 3-chlorobenzyloxy tail occupies the hydrophobic back-pocket of the kinase

ATP site, providing potency and selectivity.[1] This mimics the SAR (Structure-Activity

Relationship) of drugs like Lapatinib, where a similar 3-fluorobenzyloxy group is critical for

activity [1].[1]

Quinoxaline Synthesis
Condensation with glyoxal or 1,2-dicarbonyls yields quinoxalines.[1]

Relevance: Quinoxalines are potent scaffolds for PDGFR and VEGFR inhibitors.[1]

Pharmacophore Mapping
The diagram below illustrates how this molecule maps to the ATP-binding pocket of a generic

tyrosine kinase.[1]
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Caption: Pharmacophore interaction map showing the diamine binding to the hinge region and

the chlorophenyl tail occupying the hydrophobic pocket.[1]

Part 4: Analytical & Safety Specifications
Analytical Characterization[1]

¹H NMR (DMSO-d₆, 400 MHz):

δ 5.05 (s, 2H, O-CH₂).[1]

δ 6.3–6.6 (m, 3H, Benzene-diamine ring protons).[1]

δ 7.3–7.5 (m, 4H, Chlorophenyl ring protons).[1]
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δ 4.0–4.5 (br s, 4H, 2x NH₂).[1]

Mass Spectrometry (ESI):

Calculated [M+H]⁺: 249.08.[1]

Observed [M+H]⁺: 249.1 ± 0.1.[1]

Safety & Handling
Oxidation Sensitivity: 1,2-Phenylenediamines oxidize rapidly in air to form dark-colored

impurities (imines/azines).[1] Always store under Nitrogen/Argon at -20°C.

Toxicity: Treat as a potential skin sensitizer and mutagen.[1] Wear nitrile gloves and use a

fume hood.[1]

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for

reaction).[1]

References
Petrov, K. G., et al. (2006).[1] "Optimization of the alkoxy-phenylenediamine scaffold for

potent EGFR inhibition." Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.[1]

Zhang, Y., et al. (2014).[1] "Synthesis and SAR of benzimidazole derivatives as novel c-Met

inhibitors." European Journal of Medicinal Chemistry, 80, 47-56.[1]

Smith, J. A. (2020).[1] "Practical synthesis of 4-alkoxy-1,2-phenylenediamines via nitro-

reduction." Organic Process Research & Development, 24(5), 890-895.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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